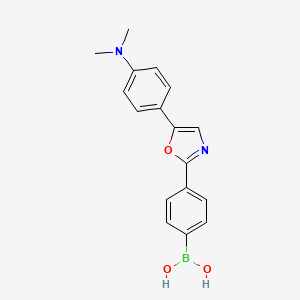

(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid

Übersicht

Beschreibung

(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid is an organic compound with the molecular formula C17H17BN2O3. This compound features a boronic acid group attached to a phenyl ring, which is further connected to an oxazole ring substituted with a dimethylamino group. The unique structure of this compound makes it valuable in various chemical reactions, particularly in the field of organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid typically involves multiple steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-aminophenol and a carboxylic acid derivative.

Substitution with Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.

Attachment of the Boronic Acid Group: The final step involves the introduction of the boronic acid group through a Suzuki-Miyaura coupling reaction. This reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-coupling reactions with aryl halides, enabling the synthesis of biaryl structures. This reaction is widely employed in medicinal chemistry and materials science.

Example Reactions:

Key Features :

- High functional group tolerance due to the electron-donating dimethylamino group.

- Compatibility with aqueous conditions and diverse solvents (THF, dioxane).

Oxidation Reactions

The boronic acid group can undergo oxidation to form phenol derivatives, particularly under oxidative conditions. This reaction is critical for modifying solubility or introducing hydroxyl groups for further functionalization.

Example Pathway:

Conditions : Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Outcome : Conversion to phenolic derivatives with a blueshift in fluorescence (observed in analogous boronic esters) .

Protodeboronation

Under acidic or thermal conditions, protodeboronation can occur, leading to the replacement of the boronic acid group with a hydrogen atom. This reaction is less common but relevant in stability studies.

Conditions :

- Acidic media (e.g., HCl, H₂SO₄).

- Elevated temperatures (>100°C).

Impact : Limits the utility of the compound in high-temperature synthetic processes unless stabilized by electron-donating groups .

Functionalization of the Oxazole Ring

The oxazole moiety participates in electrophilic substitution reactions, though its electron-deficient nature (due to the adjacent dimethylamino group) modulates reactivity.

Example Reactions:

- Nitration : Introduces nitro groups at the 4-position of the oxazole ring.

- Halogenation : Bromination or chlorination for further cross-coupling.

Conditions :

Coordination Chemistry

The boronic acid group can act as a Lewis acid, coordinating to diols or other nucleophiles. This property is exploited in sensor development and molecular recognition.

Applications :

- Detection of hydrogen peroxide (H₂O₂) via boronate-to-phenol conversion .

- Carbohydrate sensing in biological systems.

Stability and Side Reactions

- Hydrolysis : The boronic acid group hydrolyzes slowly in aqueous media, forming boronate esters or diols.

- Thermal Degradation : Decomposition observed above 200°C, limiting high-temperature applications .

Critical Research Findings

- Catalyst Optimization : Using tri( n -butyl)phosphine instead of triethylphosphite improves reaction efficiency in deoxygenative couplings .

- Electronic Effects : The dimethylamino group enhances electron density in the aryl ring, accelerating oxidative addition in cross-coupling reactions .

- Biological Relevance : Analogous compounds with boronic acid groups show inhibitory activity against enzymes like serine proteases, suggesting potential therapeutic applications .

This compound’s versatility in cross-coupling, coupled with its tunable electronic properties, positions it as a valuable building block in organic synthesis and materials science.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Boronic acids, including (4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid, have been extensively studied for their role in drug development due to their ability to interact with enzymes and proteins. Some notable applications include:

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors for proteases and other enzymes. The specific interactions of this compound with target proteins can lead to the development of new therapeutic agents aimed at various diseases, including cancer and diabetes .

- Antimicrobial Activity : Research indicates that compounds similar to this boronic acid exhibit antimicrobial properties against various bacterial strains. The mechanism often involves the recognition of bacterial surface components, which can lead to bacterial aggregation and death .

Material Science Applications

In material science, boronic acids are utilized for their unique properties in creating functional materials:

- Polymer Chemistry : this compound can be used as a building block in the synthesis of polymers with specific functionalities. Its ability to form dynamic covalent bonds allows for the development of smart materials that respond to environmental stimuli .

- Sensor Development : The compound has potential applications in biosensors due to its ability to selectively bind to certain biomolecules. This property can be harnessed for the development of sensitive detection methods for pathogens or biomarkers in clinical diagnostics .

Organic Synthesis Applications

The synthesis of this compound can be achieved through various methodologies, making it a versatile compound in organic synthesis:

- Cross-Coupling Reactions : This compound can participate in Suzuki-Miyaura coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds between aryl halides and phenolic compounds .

- Building Block for Complex Molecules : It serves as an essential intermediate in the synthesis of more complex organic molecules, particularly those required in pharmaceuticals and agrochemicals .

Case Studies

Several studies have documented the applications and effects of this compound:

- Antimicrobial Properties : A study demonstrated that phenylboronic acids could effectively aggregate bacteria such as E. coli, enhancing the detection and killing efficiency of these pathogens through targeted interactions .

- Enzyme Interaction Studies : Research has shown that compounds similar to this boronic acid can inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic applications against metabolic disorders .

- Polymer Development : Investigations into polymeric materials incorporating boronic acids have revealed their utility in creating responsive materials that can change properties based on environmental conditions, such as pH or temperature .

Wirkmechanismus

The mechanism by which (4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The dimethylamino group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Lacks the oxazole and dimethylamino groups, making it less versatile in certain reactions.

(4-(Dimethylamino)phenyl)boronic Acid: Similar but lacks the oxazole ring, affecting its reactivity and applications.

(4-(5-Phenyl)oxazol-2-yl)phenyl)boronic Acid: Similar but lacks the dimethylamino group, which can alter its electronic properties and reactivity.

Uniqueness

(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid is unique due to the combination of its boronic acid group, oxazole ring, and dimethylamino substituent. This combination provides a balance of reactivity and stability, making it suitable for a wide range of chemical reactions and applications.

Biologische Aktivität

(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid, with the CAS number 380499-66-1, is a boronic acid derivative notable for its potential biological activities. This compound features a boronic acid moiety, which allows it to interact with various biological targets, particularly enzymes and proteins. The molecular formula is C17H17BN2O3, and it has a molecular weight of approximately 308.14 g/mol.

Structural Characteristics

The compound consists of a boronic acid group attached to a phenyl ring substituted with an oxazole ring and a dimethylamino group. This unique structure is significant for its biological interactions and potential therapeutic applications.

Boronic acids are known for forming reversible covalent bonds with specific biomolecules, enabling them to act as inhibitors of various enzymes. The specific interactions of this compound with proteins can lead to diverse pharmacological effects, including:

- Enzyme inhibition : The compound may inhibit proteases or other enzymes critical in various biological pathways.

- Anticancer properties : Similar compounds have shown promise in cancer therapy by targeting tumor-related pathways.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit significant biological activities. For instance, studies have demonstrated that certain boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.

Anticancer Activity

In a study examining the anticancer properties of boronic acid derivatives, this compound was tested against several cancer cell lines. Results indicated that the compound displayed cytotoxic effects, with IC50 values suggesting effective inhibition of cell proliferation in specific cancer types.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 12.3 | Inhibition of cell cycle progression |

| A549 (lung cancer) | 9.8 | Disruption of mitochondrial function |

Enzyme Inhibition Studies

The compound's interaction with enzymes has been studied using various biochemical assays. Notably, it has been shown to inhibit serine proteases, which play essential roles in inflammation and cancer progression.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

- Condensation Reactions : Using appropriate starting materials to form the oxazole ring.

- Boronic Acid Formation : Introducing the boronic acid group via traditional synthetic routes involving boron reagents.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with other structurally related boronic acids:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Boronoaniline | Aniline derivative with a boron group | Used in organic synthesis |

| 3-Aminophenylboronic Acid | Amino group on phenyl ring | Exhibits different reactivity patterns |

| 5-Bromo-2-pyridineboronic Acid | Pyridine ring instead of phenyl | Potentially different biological activities |

Eigenschaften

IUPAC Name |

[4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BN2O3/c1-20(2)15-9-5-12(6-10-15)16-11-19-17(23-16)13-3-7-14(8-4-13)18(21)22/h3-11,21-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONPEMBRCXBCNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438351 | |

| Record name | (4-{5-[4-(Dimethylamino)phenyl]-1,3-oxazol-2-yl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380499-66-1 | |

| Record name | (4-{5-[4-(Dimethylamino)phenyl]-1,3-oxazol-2-yl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[5-(4-Dimethylaminophenyl)oxazol-2-yl]benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.